molecular formula C18H23NO2 B1592091 ent-3-Methoxy-17-methylmorphinan-10-one CAS No. 57969-05-8

ent-3-Methoxy-17-methylmorphinan-10-one

Cat. No.: B1592091
CAS No.: 57969-05-8
M. Wt: 285.4 g/mol
InChI Key: UOCRGKKCNCIQCZ-KYJSFNMBSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

Analgesic Properties

  • A study by Polazzi et al. (1980) explored analogs of 3-methoxy-17-methylmorphinan, focusing on their analgesic properties. They found that these compounds, particularly when modified at the 17-methyl group, exhibited potent analgesic effects (Polazzi et al., 1980).

Chromatographic Analysis

  • Kim et al. (2006) developed a liquid chromatographic method to separate stereoisomers of 3-methoxy-17-methylmorphinan, which is crucial for identifying substances used in illegal drug manufacturing (Kim et al., 2006).

Neuroprotective Potentials

  • Shin et al. (2011) reviewed the neuroprotective effects of dextromethorphan (3-methoxy-17-methylmorphinan) and its analogs, highlighting their potential in treating neurodegenerative disorders with minimal neuropsychotoxic effects (Shin et al., 2011).

Anticonvulsant Activities

  • Newman et al. (1992) synthesized analogs of 3-methoxy-17-methylmorphinan and evaluated their anticonvulsant activities. Some analogs showed potent anticonvulsant activity, suggesting their potential therapeutic application (Newman et al., 1992).

Antitussive Effects

  • Cass and Frederik (1953) evaluated dextromethorphan hydrobromide, an analog of 3-methoxy-17-methylmorphinan, for its antitussive (cough-inhibiting) properties in human clinical studies (Cass & Frederik, 1953).

Interaction with Formaldehyde

  • Leland (1981) investigated the reaction of 3-methoxy-17-methylmorphinan-6-one with formaldehyde, leading to compounds with potential antinociceptive (pain-relieving) activity (Leland, 1981).

Synthesis and Stereochemistry

  • Mohacsi and O'Brien (1991) worked on the synthesis and stereochemistry of derivatives of 3-methoxy-17-methylmorphinan, contributing to the understanding of its molecular structure (Mohacsi & O'Brien, 1991).

Cytotoxic Activity

  • Geiger et al. (2007) synthesized compounds related to 3-methoxy-17-methylmorphinan and evaluated their cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy (Geiger et al., 2007).

Mechanism of Action

Mode of Action

The mode of action of ent-3-Methoxy-17-methylmorphinan-10-one is not fully understood at this time. It is believed to interact with its targets in a specific manner, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions .

Biochemical Pathways

This compound: may affect several biochemical pathways. The exact pathways and their downstream effects are currently unknown and require further investigation. It is likely that the compound’s effects on these pathways contribute to its overall biological activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .

Properties

IUPAC Name

(1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCRGKKCNCIQCZ-KYJSFNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57969-05-8
Record name ent-3-Methoxy-17-methylmorphinan-10-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057969058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57969-05-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENT-3-METHOXY-17-METHYLMORPHINAN-10-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZHY50Z1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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